Benzonitrile, 3-((propylamino)methyl)-
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Overview
Description
Benzonitrile, 3-((propylamino)methyl)-: is an organic compound with the molecular formula C11H14N2. It is a derivative of benzonitrile, where a propylamino group is attached to the benzene ring via a methylene bridge. This compound is used in various chemical and industrial applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammoxidation of Toluene: One of the common methods to synthesize benzonitrile derivatives involves the ammoxidation of toluene.
Dehydration of Benzamide or Benzaldehyde Oxime: Another method involves the dehydration of benzamide or benzaldehyde oxime using dehydrating agents such as phosphorus pentoxide or sulfuric acid.
Rosenmund-von Braun Reaction: This reaction involves the use of cuprous cyanide or sodium cyanide in the presence of a halogenated benzene derivative to produce benzonitrile.
Industrial Production Methods: The industrial production of benzonitrile, 3-((propylamino)methyl)-, typically involves large-scale ammoxidation processes followed by specific functional group modifications to introduce the propylamino group .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile derivatives can undergo oxidation reactions to form corresponding benzoic acids.
Reduction: Reduction of benzonitrile can yield benzylamine derivatives.
Substitution: The aromatic ring of benzonitrile can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating mixture (sulfuric acid and nitric acid), chlorinating agents (chlorine gas or sulfuryl chloride).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Nitrobenzonitrile, halobenzonitrile, and sulfonylbenzonitrile.
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzonitrile, 3-((propylamino)methyl)-, involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The propylamino group can enhance its binding affinity to certain biological targets, influencing its pharmacological properties .
Comparison with Similar Compounds
Benzonitrile: The parent compound, used as a solvent and precursor in organic synthesis.
3-(Aminomethyl)benzonitrile: Similar structure but with an aminomethyl group instead of propylamino.
4-(Propylamino)benzonitrile: Similar structure but with the propylamino group in the para position.
Uniqueness: Benzonitrile, 3-((propylamino)methyl)-, is unique due to the specific positioning of the propylamino group, which can influence its reactivity and interaction with other molecules, making it valuable in specialized applications .
Properties
CAS No. |
90389-98-3 |
---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(propylaminomethyl)benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-2-6-13-9-11-5-3-4-10(7-11)8-12/h3-5,7,13H,2,6,9H2,1H3 |
InChI Key |
GRMACXDNKJBCRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
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